4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide
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Overview
Description
4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a butanamide group attached to a dichlorophenoxy and a nitrophenyl group. This compound is primarily used in agricultural settings for weed control due to its herbicidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide typically involves the following steps:
Preparation of 2,4-dichlorophenol: This can be synthesized by chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 2,4-dichlorophenoxybutanoic acid: The 2,4-dichlorophenol is reacted with butanoic acid in the presence of a base such as sodium hydroxide to form 2,4-dichlorophenoxybutanoic acid.
Amidation Reaction: The 2,4-dichlorophenoxybutanoic acid is then reacted with 3-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Used in the development of new herbicidal formulations and agricultural chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide involves the inhibition of specific enzymes in plants, leading to disruption of essential metabolic pathways. The compound targets the auxin receptors, mimicking the action of natural plant hormones and causing uncontrolled growth, ultimately leading to plant death.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
4-(2,4-dichlorophenoxy)butanoic acid: A precursor in the synthesis of 4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide.
3-nitroaniline: A key intermediate in the synthesis of the compound.
Uniqueness
This compound is unique due to its combination of dichlorophenoxy and nitrophenyl groups, which confer distinct herbicidal properties and make it a valuable compound for agricultural applications.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4/c17-11-6-7-15(14(18)9-11)24-8-2-5-16(21)19-12-3-1-4-13(10-12)20(22)23/h1,3-4,6-7,9-10H,2,5,8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJMMLNAZPQTKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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